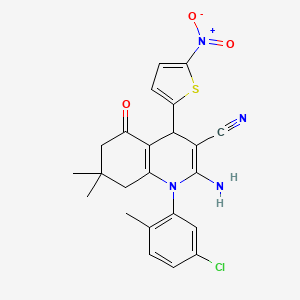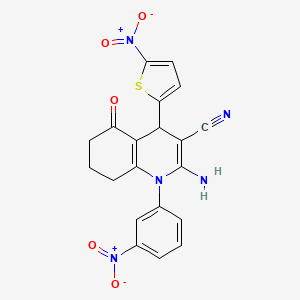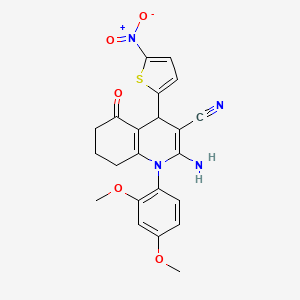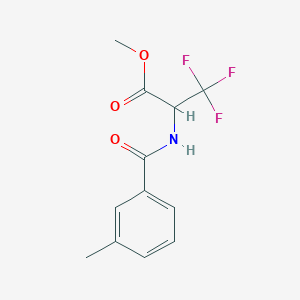![molecular formula C28H33NO2 B4329914 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B4329914.png)
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one
Übersicht
Beschreibung
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one, also known as URB597, is a synthetic compound that has been studied extensively for its potential therapeutic applications. URB597 belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in many physiological processes, including pain sensation, mood regulation, and appetite control.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic, or pain-relieving agent. Studies have shown that 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one can reduce pain sensitivity in animal models of neuropathic pain, without producing the undesirable side effects associated with traditional pain medications.
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one has also been studied for its potential use in treating anxiety and depression. Animal studies have shown that 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one can increase levels of anandamide, a neurotransmitter that is known to produce feelings of well-being and euphoria. This suggests that 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one may have antidepressant and anxiolytic effects.
Wirkmechanismus
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one works by inhibiting the enzyme FAAH, which is responsible for breaking down anandamide and other endocannabinoids in the body. By inhibiting FAAH, 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one increases the levels of anandamide in the body, which can have a variety of physiological effects. Anandamide is known to bind to the same receptors as THC, the active ingredient in marijuana, and produces similar effects, such as pain relief and mood elevation.
Biochemical and Physiological Effects
1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one has a variety of biochemical and physiological effects. In addition to its pain-relieving and mood-elevating properties, 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one has been shown to have anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one is its specificity for FAAH. This means that it can be used to selectively modulate the endocannabinoid system without affecting other neurotransmitter systems in the body. However, 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one has a short half-life in the body, which can make it difficult to study its effects over a prolonged period of time. It is also a relatively expensive compound, which can limit its availability for research purposes.
Zukünftige Richtungen
There are many potential directions for future research on 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one. One area of interest is its potential use in treating addiction. Animal studies have shown that 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one can reduce drug-seeking behavior in models of cocaine addiction. Another area of interest is its potential use in treating obesity and metabolic disorders. Animal studies have shown that 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one can improve glucose tolerance and reduce body weight in obese mice.
Conclusion
In conclusion, 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one is a synthetic compound that has been studied extensively for its potential therapeutic applications. Its ability to selectively modulate the endocannabinoid system without producing undesirable side effects makes it a promising candidate for the treatment of pain, anxiety, depression, and other conditions. Further research is needed to fully understand the potential of 1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one and its applications in the field of medicine.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-ethylanilino)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-6-20-7-15-24(16-8-20)29-26(21-11-17-25(31-5)18-12-21)19-27(30)22-9-13-23(14-10-22)28(2,3)4/h7-18,26,29H,6,19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZZIYWKTWQSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-methoxyphenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4329864.png)
![5-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-methyl-6-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4329872.png)
![5-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-chlorophenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4329876.png)
![6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole](/img/structure/B4329883.png)

![3-(4-methoxybenzyl)-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4329907.png)
![3'-(4-fluorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4329909.png)
![2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4329917.png)
![3'-phenyl-1-[(3-phenylpyrrolidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4329921.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B4329935.png)
![N-{4-[1-(4-fluorobenzyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B4329948.png)